molecular formula C24H27N5O6 B2831406 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-56-1

2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2831406
CAS No.: 538319-56-1
M. Wt: 481.509
InChI Key: NXCSAMOZGAQHMD-UHFFFAOYSA-N
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Description

The compound 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure features:

  • A 3,4-dimethoxyphenyl group at position 2.
  • A 3,4,5-trimethoxyphenyl group at position 5.
  • A methyl substituent at position 3.
  • A carboxamide moiety at position 4.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O6/c1-12-19(22(25)30)20(14-10-17(33-4)21(35-6)18(11-14)34-5)29-24(26-12)27-23(28-29)13-7-8-15(31-2)16(9-13)32-3/h7-11,20H,1-6H3,(H2,25,30)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCSAMOZGAQHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure

The structural formula of the compound is represented as follows:

C19H22N4O5\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_5

This compound features a triazolo-pyrimidine core with multiple methoxy groups that may influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds within this class have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that derivatives similar to our compound exhibited IC50 values ranging from 0.20 to 2.58 μM against human cancer cell lines such as MCF-7 and HepG2 .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)
Compound AMCF-70.20
Compound BHepG20.25
Target CompoundVariousTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that related triazolo derivatives demonstrated potent inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with MIC values reported around 0.21 μM . This suggests a promising avenue for the development of new antimicrobial agents.

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coliTBD

Anti-inflammatory Effects

The anti-inflammatory potential of similar pyrimidine derivatives has been documented, revealing their ability to inhibit COX-2 activity effectively. Compounds in this category have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that the target compound may possess similar anti-inflammatory properties.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of triazolo-pyrimidine derivatives with key biological targets. For instance, docking simulations revealed strong interactions between these compounds and DNA gyrase, which is crucial for bacterial DNA replication . The binding energies observed were comparable to those of standard antibiotics like ciprofloxacin.

Table 3: Binding Interactions

Target ProteinBinding Energy (kcal/mol)Reference Compound
DNA Gyrase-9.5Ciprofloxacin

Case Studies

  • Case Study on Anticancer Activity : A recent investigation into a series of triazolo-pyrimidines revealed that specific substitutions at the phenyl ring significantly enhanced cytotoxicity against A549 lung cancer cells. The study noted a direct correlation between structural modifications and biological activity .
  • Case Study on Antimicrobial Properties : Another study assessed a library of triazolo derivatives for their antibacterial efficacy against multidrug-resistant strains. The findings indicated that specific methoxy substitutions led to increased potency against E. coli and S. aureus .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituent groups on the phenyl rings and the carboxamide moiety. Key comparisons include:

Table 1: Substituent Variations and Physical Properties
Compound Name / ID R₁ (Position 2) R₂ (Position 7) R₃ (Position 6) Yield (%) Melting Point (°C) Molecular Formula
Target Compound 3,4-Dimethoxyphenyl 3,4,5-Trimethoxyphenyl Carboxamide N/A N/A C₂₉H₃₀N₆O₇ (estimated)
5a p-Tolyl 3,4,5-Trimethoxyphenyl Carboxamide 43–66 N/A C₂₃H₂₄N₆O₅
5j 4-Nitrophenyl 3,4,5-Trimethoxyphenyl Carboxamide 43 319.9–320.8 C₂₂H₂₁N₇O₇
5k 4-Bromophenyl 3,4,5-Trimethoxyphenyl Carboxamide 54 280.1–284.3 C₂₂H₂₁BrN₆O₅
Ethyl ester analog Phenyl 3,4,5-Trimethoxyphenyl Ethyl ester N/A N/A C₂₃H₂₄N₄O₅
Compound 16 Benzylthio 4-Dimethylaminophenyl Carboxamide 33 N/A C₂₃H₂₄N₆OS
Key Observations:
  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in 5j ) reduce yields (43%) compared to electron-donating groups (e.g., methoxy in the target compound), likely due to steric or electronic hindrance during synthesis .
  • Melting Points : Bromo-substituted derivatives (5k ) exhibit lower melting points (~280°C) than nitro-substituted analogs (5j , ~320°C), suggesting weaker crystal lattice interactions .
  • Carboxamide vs.
Key Observations:
  • Green Chemistry: The ethyl ester analog employs a reusable, non-toxic additive (4,4’-trimethylenedipiperidine), contrasting with the DMF-based synthesis of carboxamide derivatives .
  • Reaction Efficiency : The target compound’s synthesis likely shares the moderate yields (43–66%) of the 5a–v series due to steric challenges from methoxy substituents .

Electronic and Steric Considerations

  • Carboxamide vs. Thienyl/Thio Groups: The target’s carboxamide offers hydrogen-bond donor/acceptor capabilities, unlike the thienyl group in or benzylthio in , which prioritize hydrophobic interactions.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound with high yield and purity?

Answer:
The compound can be synthesized via multi-component reactions using green chemistry principles. A validated approach involves:

  • Solvent system : A 1:1 v/v ethanol-water mixture under reflux, which minimizes toxicity and flammability risks .
  • Catalyst : 4,4’-Trimethylenedipiperidine (TMDP), a Lewis base with dual hydrogen-bonding capacity. TMDP enhances reaction efficiency, is recyclable (>5 cycles without significant activity loss), and operates under mild conditions (65°C in molten state) .
  • Precursors : 5-amino-1,2,4-triazoles, aromatic aldehydes, and β-ketoesters, condensed in a one-pot procedure. Yields typically exceed 80% with silica gel chromatography for purification .

Basic: How can the molecular structure of this compound be characterized?

Answer:
Structural confirmation requires:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (400 MHz) identify substituent patterns (e.g., methoxy groups at δ 3.6–3.8 ppm, pyrimidine protons at δ 6.5–8.2 ppm) .
  • X-ray crystallography : Resolves fused triazolo-pyrimidine core geometry and dihedral angles between aromatic substituents (e.g., 80.94° between thiazolo-pyrimidine and benzene rings in analogs) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at 468.517 for related compounds) .

Advanced: How do methoxy substituents influence reactivity and bioactivity?

Answer:
Methoxy groups modulate properties via:

  • Solubility : Para-methoxy groups enhance aqueous solubility through hydrogen bonding, critical for in vitro assays .
  • Electronic effects : Electron-donating methoxy groups stabilize charge-transfer interactions in enzyme binding pockets (e.g., kinase inhibition) .
  • Steric hindrance : 3,4,5-Trimethoxyphenyl groups may restrict rotational freedom, optimizing binding to hydrophobic pockets in biological targets .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:
Discrepancies arise from:

  • Structural analogs : Compare activity of derivatives (e.g., bromophenyl vs. hydroxyphenyl substituents alter kinase inhibition by >50%) .
  • Assay conditions : Standardize ATP concentrations (10–100 µM) and incubation times (30–60 mins) for enzymatic assays to reduce variability .
  • Computational validation : Use molecular docking (AutoDock Vina) to predict binding affinities against crystal structures of targets (e.g., COX-2 or CDK2) .

Advanced: How can reaction scalability be improved without compromising green chemistry principles?

Answer:
Scale-up strategies include:

  • Continuous flow reactors : Reduce reaction time (2–4 hrs vs. 8–10 hrs batch) and solvent waste .
  • Catalyst immobilization : Silica-supported TMDP improves recovery (>90%) and reduces leaching .
  • Solvent recycling : Distill ethanol-water mixtures for reuse, achieving >70% solvent recovery .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking : Use Schrödinger Maestro or GROMACS to model interactions (e.g., hydrogen bonds with kinase ATP-binding sites) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD <2.0 Å) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values for lead optimization .

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